4-Formyl-2-methoxyphenyl phenylcarbamate 4-Formyl-2-methoxyphenyl phenylcarbamate
Brand Name: Vulcanchem
CAS No.: 76455-58-8
VCID: VC21476037
InChI: InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)
SMILES: COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2
Molecular Formula: C15H13NO4
Molecular Weight: 271.27g/mol

4-Formyl-2-methoxyphenyl phenylcarbamate

CAS No.: 76455-58-8

Cat. No.: VC21476037

Molecular Formula: C15H13NO4

Molecular Weight: 271.27g/mol

* For research use only. Not for human or veterinary use.

4-Formyl-2-methoxyphenyl phenylcarbamate - 76455-58-8

Specification

CAS No. 76455-58-8
Molecular Formula C15H13NO4
Molecular Weight 271.27g/mol
IUPAC Name (4-formyl-2-methoxyphenyl) N-phenylcarbamate
Standard InChI InChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)
Standard InChI Key CSHKVIUVCDGJSE-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2
Canonical SMILES COC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Properties

4-Formyl-2-methoxyphenyl phenylcarbamate, registered under CAS number 76455-58-8, is classified as a carbamate compound. The compound exhibits distinctive structural features that contribute to its potential biological activities and chemical reactivity. The molecular structure consists of a methoxyphenyl core with a formyl group at the 4-position and a phenylcarbamate group attached to the oxygen at position 2.

Basic Chemical Information

The compound is characterized by the following fundamental properties:

PropertyValue
IUPAC Name(4-formyl-2-methoxyphenyl) N-phenylcarbamate
Molecular FormulaC15H13NO4
Molecular Weight271.27 g/mol
CAS Registry Number76455-58-8
Canonical SMILESCOC1=C(C=CC(=C1)C=O)OC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H13NO4/c1-19-14-9-11(10-17)7-8-13(14)20-15(18)16-12-5-3-2-4-6-12/h2-10H,1H3,(H,16,18)
InChI KeyCSHKVIUVCDGJSE-UHFFFAOYSA-N
PubChem Compound ID840268

The compound features a formyl group (CHO) at the 4-position of the phenyl ring, a methoxy group (OCH3) at the 2-position, and a phenylcarbamate moiety (OC(=O)NHC6H5) attached to the phenolic oxygen .

Structural Characteristics

The structural components of 4-Formyl-2-methoxyphenyl phenylcarbamate contribute to its chemical reactivity and potential biological interactions. The formyl group serves as a reactive site for various chemical transformations, while the methoxy group contributes to the electron density of the aromatic ring. The phenylcarbamate moiety is particularly significant as it can engage in hydrogen bonding interactions with biological targets.

The compound is considered a derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), where the phenolic hydroxyl group has been modified through carbamate formation. This structural modification typically enhances the lipophilicity of the compound, potentially improving its pharmacokinetic properties and biological activities .

Synthesis Methods

The synthesis of 4-Formyl-2-methoxyphenyl phenylcarbamate and related derivatives has been reported using various methodologies. These approaches highlight the versatility of synthetic pathways for producing this compound and its analogs.

Microwave-Assisted Synthesis

One notable synthesis approach employs microwave irradiation, which offers advantages in terms of reaction efficiency and yield. Research has demonstrated that microwave-assisted synthesis can be effectively utilized to prepare 4-Formyl-2-methoxyphenyl derivatives with varying power settings influencing the reaction outcomes .

A study reported the synthesis of the related compound 4-formyl-2-methoxyphenyl-4-chlorobenzoate using microwave irradiation at different power settings:

Microwave Power (Watt)Yield (%)
12089.09
20072.78
40034.49

This data indicates that lower microwave power settings resulted in higher yields, suggesting optimal conditions for the synthesis of similar derivatives .

Research Applications and Biological Activities

4-Formyl-2-methoxyphenyl phenylcarbamate has garnered interest primarily in the context of medicinal chemistry and pharmaceutical research. The compound's structural features make it relevant for various biological applications.

CompoundBinding Energy with COX-2 (kcal/mol)
4-formyl-2-methoxyphenyl-4-chlorobenzoate-8.18
Vanillin-4.96

The lower binding energy indicates stronger interaction with the receptor, suggesting that structural modification of vanillin through esterification or carbamate formation could enhance its anti-inflammatory potential .

Chemical Research Applications

Beyond its potential pharmaceutical applications, 4-Formyl-2-methoxyphenyl phenylcarbamate serves as a valuable research chemical in organic synthesis. The compound's reactive functional groups, particularly the formyl moiety, provide opportunities for further chemical transformations and the development of more complex molecular structures .

The compound is utilized in laboratory settings for various chemical syntheses and as an intermediate in the preparation of more complex molecules with potential biological activities.

Structure-Activity Relationship Studies

The relationship between the structure of 4-Formyl-2-methoxyphenyl phenylcarbamate and its biological activities provides valuable insights for medicinal chemistry research.

Comparison with Vanillin

The incorporation of the phenylcarbamate moiety introduces additional hydrogen bond acceptor and donor sites, potentially improving the compound's interaction with biological targets. This structural modification represents a rational approach to enhance the pharmacological properties of vanillin .

Effect of Structural Modifications

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of 4-Formyl-2-methoxyphenyl phenylcarbamate. While specific spectral data for the phenylcarbamate derivative is limited in the available search results, information on related compounds provides insights into expected analytical characteristics.

Spectroscopic Properties

Future Research Directions

Based on the current understanding of 4-Formyl-2-methoxyphenyl phenylcarbamate and its derivatives, several promising research directions can be identified.

Optimization of Anti-inflammatory Properties

Given the promising results of computational docking studies with COX-2 receptors, further investigation into the anti-inflammatory properties of 4-Formyl-2-methoxyphenyl phenylcarbamate is warranted. This could include:

  • Synthesis of additional derivatives with modified phenylcarbamate moieties

  • In vitro assessment of COX-2 inhibition

  • Evaluation of anti-inflammatory activity in appropriate cellular and animal models

  • Structure optimization based on quantitative structure-activity relationship (QSAR) studies

Exploration of Alternative Biological Activities

Beyond anti-inflammatory properties, the structural features of 4-Formyl-2-methoxyphenyl phenylcarbamate suggest potential for other biological activities that merit investigation:

  • Antioxidant properties, given the relationship to vanillin

  • Antimicrobial activity, as many phenolic derivatives exhibit such properties

  • Enzyme inhibition beyond COX-2, potentially targeting other clinically relevant enzymes

  • Neuroprotective effects, which have been reported for some vanillin derivatives

Development of Improved Synthetic Methodologies

The optimization of synthetic approaches for 4-Formyl-2-methoxyphenyl phenylcarbamate could enhance accessibility for research purposes:

  • Exploration of green chemistry approaches with reduced environmental impact

  • Development of one-pot synthesis methods to improve efficiency

  • Investigation of alternative catalysts for carbamate formation

  • Scale-up studies for potential industrial applications

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